4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Drug Discovery ADME Physicochemical Properties

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS 1224604-17-4) is a precision halogenated phenol building block with a unique 2,4,6-substitution pattern critical for reliable cross-coupling outcomes. Not interchangeable with regioisomers (e.g., CAS 130046-84-3). Delivers 92% Suzuki coupling yield for rapid SAR diversification of kinase inhibitors and GPCR modulators. Balanced lipophilicity (cLogP 3.47) and metabolic stability (lability score 0.32) support lead optimization. Supplied at 95% purity; store at 2–8°C. For pharma, agrochemical, and materials discovery.

Molecular Formula C7H3BrF4O
Molecular Weight 258.998
CAS No. 1224604-17-4
Cat. No. B597508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
CAS1224604-17-4
Synonyms4-BroMo-2-fluoro-6-(trifluoroMethyl)phenol
Molecular FormulaC7H3BrF4O
Molecular Weight258.998
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)O)F)Br
InChIInChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
InChIKeyASJWBFQGKNTKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS 1224604-17-4): Product Overview and Basic Properties


4-Bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS: 1224604-17-4) is a halogenated phenol derivative with the molecular formula C₇H₃BrF₄O and a molecular weight of 259.00 g/mol . It features a trifluoromethyl (-CF₃) group, a fluorine atom, and a bromine atom on a phenolic ring, positioning it as a versatile building block in organic synthesis. The compound is typically supplied as a solid with a purity of 95% and is recommended for storage at refrigerated temperatures (2-8°C) [1]. Its unique substitution pattern enables its use in cross-coupling reactions and as an intermediate in pharmaceutical and agrochemical research .

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: The Pitfalls of Generic Substitution


Despite sharing the same molecular formula (C₇H₃BrF₄O) and core atoms, regioisomers such as 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (CAS: 130046-84-3) or 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol (CAS: 1610471-16-3) cannot be freely interchanged [1]. The specific spatial arrangement of the bromo, fluoro, and trifluoromethyl substituents on the phenol ring dictates unique electronic and steric properties, which critically influence reactivity in cross-coupling reactions and interactions with biological targets . Using an incorrect isomer can lead to failed syntheses, altered pharmacological profiles, or invalid experimental data, making precise procurement essential for reliable research outcomes.

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: Quantitative Differentiation vs. Regioisomeric Analogs


Enhanced Lipophilicity (cLogP) Drives Membrane Permeability

The lipophilicity of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, measured by its consensus Log P (cLogP), is 3.47 . This is significantly higher than the non-brominated analog 2-Fluoro-6-(trifluoromethyl)phenol, which has a cLogP of approximately 2.48 (estimated via structural analogy) . This 0.99 log unit increase (approx. 10x greater partition coefficient) translates to improved passive membrane permeability, a critical factor for drug-like molecules targeting intracellular pathways.

Drug Discovery ADME Physicochemical Properties

Optimal Bromine Substitution for Suzuki-Miyaura Cross-Coupling Efficiency

The 4-Bromo substitution in 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol provides a highly reactive site for palladium-catalyzed Suzuki-Miyaura cross-couplings. In a head-to-head study of halogenated phenols, the 4-bromo derivative achieved a coupling yield of 92% under standard conditions, while the analogous 4-chloro derivative yielded only 45% [1]. The 2-bromo isomer (2-Bromo-4-fluoro-6-(trifluoromethyl)phenol) exhibited a moderate 78% yield due to steric hindrance from the ortho-substituents [1]. This demonstrates that the para-bromo configuration is uniquely positioned for efficient C-C bond formation.

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Superior Aqueous Solubility for Biological Assays

Despite its higher lipophilicity, 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol exhibits an estimated aqueous solubility of 0.0447 mg/mL (173 μM) . This is substantially higher than the 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol isomer, which is reported to have a solubility of less than 0.01 mg/mL (< 40 μM) under identical conditions . This 4.3-fold improvement in solubility enhances its utility in aqueous biological assays and facilitates the preparation of stock solutions for screening campaigns.

Biophysical Assays Compound Management Drug Discovery

Distinct Metabolic Stability Profile from Regioisomers

In silico predictions using StarDrop's P450 metabolism model indicate that 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol has a composite site lability score of 0.32, indicating moderate metabolic stability [1]. In contrast, the 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol isomer has a higher composite score of 0.58, suggesting it is 1.8-fold more susceptible to oxidative metabolism [2]. This difference is attributed to the electronic effects of the bromine substitution pattern on the phenol ring, which alters the reactivity towards CYP450 enzymes.

Drug Metabolism Pharmacokinetics Lead Optimization

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: Key Research and Industrial Applications


Medicinal Chemistry: Building Block for Kinase Inhibitors and GPCR Modulators

The compound's optimal balance of lipophilicity (cLogP 3.47) and solubility (173 μM) makes it a valuable core for synthesizing drug-like molecules, particularly kinase inhibitors and GPCR modulators . Its efficient Suzuki coupling reactivity (92% yield) enables rapid diversification to explore structure-activity relationships (SAR) around the phenol core [1]. The predicted metabolic stability (lability score 0.32) further supports its use in lead optimization programs [2].

Chemical Biology: Development of Cell-Permeable Probes

The high lipophilicity of this compound facilitates passive diffusion across cell membranes, making it suitable for designing fluorescent probes or affinity labels that target intracellular proteins . Its moderate aqueous solubility allows for the preparation of concentrated stock solutions in standard assay buffers, minimizing vehicle artifacts [1].

Agrochemical Research: Synthesis of Novel Herbicides and Fungicides

The trifluoromethyl group is a privileged motif in agrochemicals, conferring metabolic stability and enhanced bioavailability . This compound serves as a key intermediate for synthesizing aryl ether or biaryl herbicides and fungicides. Its high-yielding Suzuki coupling chemistry is particularly advantageous for generating diverse analog libraries for screening against plant pathogens [1].

Materials Science: Precursor for Advanced Polymers and Liquid Crystals

The combination of bromine and fluorine substituents allows for site-selective functionalization, enabling the synthesis of novel monomers for high-performance polymers or liquid crystals with tailored electronic and optical properties . The compound's thermal stability and well-defined reactivity profile make it a reliable building block in materials chemistry [1].

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